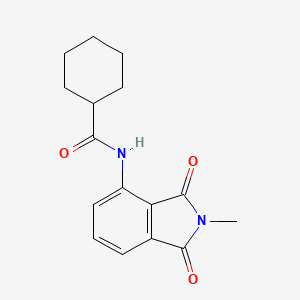

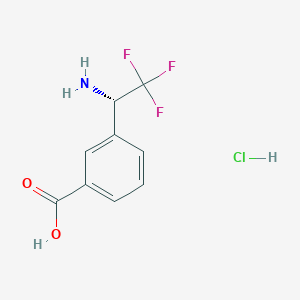

![molecular formula C23H22FN3O2 B3004280 [4-(2-fluorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone CAS No. 439120-85-1](/img/structure/B3004280.png)

[4-(2-fluorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "[4-(2-fluorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone" involves multiple steps and the use of various reagents and catalysts. For instance, the synthesis of a similar compound, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was achieved through electrophilic fluorination of a trimethylstannyl precursor. This precursor was obtained through a four-step synthetic approach, with the key step involving palladium catalysis to introduce the trimethylstannyl leaving group .

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by X-ray diffraction studies. For example, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was determined to have the benzimidazole ring nearly planar and forming a dihedral angle with the fluorophenyl ring. The piperazine ring in this compound adopts a chair conformation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and require precise conditions. For example, the synthesis of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone involved a condensation reaction between 3-fluorobenzoic acid and 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile by amination with morpholine and subsequent cyclisation with hydrazine hydrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of intermolecular hydrogen bonds, as seen in the novel bioactive heterocycle (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, contributes to the stability of the molecule. These hydrogen bonds can be of the type C—H…O and C—H…N, which are significant in the solid state of the crystal .

Relevant Case Studies

The compounds synthesized in these studies have been evaluated for their biological activity. For example, the compound 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone showed distinct inhibition on the proliferation of various cancer cell lines, including A549, BGC-823, and HepG-2, indicating its potential as an antitumor agent . Similarly, the compound 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine was evaluated for its ability to image dopamine D4 receptors, with ex vivo studies in rats showing homogeneous distribution of radioactivity within the rat brain .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Structural Characterization : The compound has been synthesized and characterized using various spectroscopic methods. Structural exploration through X-ray diffraction studies is common, providing insights into molecular conformations and stability (Prasad et al., 2018).

Hirshfeld Surface Analysis : This technique is used for understanding intermolecular interactions in the solid state of the crystal, which can be critical for the compound's stability and reactivity (Prasad et al., 2018).

Pharmacological Applications

Antiproliferative Activity : Some studies focus on evaluating the antiproliferative properties of similar compounds, indicating potential applications in cancer research (Malik & Khan, 2014).

Antimicrobial and Antiviral Activity : Compounds with structural similarities have been tested for their antimicrobial properties against various bacterial and fungal strains. Also, some derivatives have shown selective inhibition of HIV strains (Ashok et al., 2015; Patel et al., 2011).

Chemical Synthesis and Characterization

Efficient Synthesis Processes : Research has been conducted on developing efficient synthesis routes for related compounds, which can be beneficial for large-scale production (Narsaiah & Kumar, 2010).

X-Ray Structural Characterisation : The crystal structure of similar compounds has been determined, providing valuable information for understanding their chemical behavior (Lv et al., 2013).

Corrosion Inhibition

- Corrosion Inhibition of Mild Steel : Some studies have explored the use of structurally similar compounds as corrosion inhibitors for mild steel, demonstrating their potential in industrial applications (Singaravelu et al., 2022).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .

Mode of Action

The compound interacts with ENTs, inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .

Biochemical Pathways

The compound affects the nucleoside transport pathways by inhibiting ENTs . ENTs are responsible for the transport of nucleosides across the cell membrane, which are essential for nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, the compound disrupts these biochemical pathways, potentially affecting cellular functions that rely on nucleotide synthesis and adenosine regulation .

Pharmacokinetics

As an ent inhibitor, it is likely to affect the transport of nucleosides, which could influence its bioavailability and distribution within the body .

Result of Action

The compound’s action results in the inhibition of ENTs, disrupting nucleoside transport and potentially affecting cellular functions that rely on nucleotide synthesis and adenosine regulation . The exact molecular and cellular effects would depend on the specific cellular context and the role of ENTs in those cells .

properties

IUPAC Name |

[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]-(2-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O2/c1-16-6-2-3-7-18(16)22(28)17-14-20(25-15-17)23(29)27-12-10-26(11-13-27)21-9-5-4-8-19(21)24/h2-9,14-15,25H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSMPQDQMVKJRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

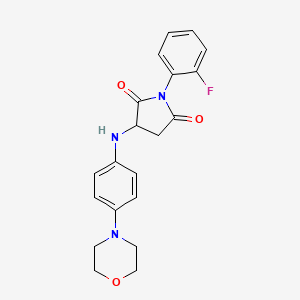

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3004197.png)

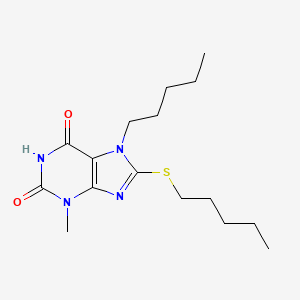

![2-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylpyridine](/img/structure/B3004202.png)

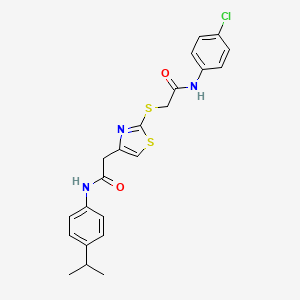

![4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B3004205.png)

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3004206.png)

![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B3004208.png)

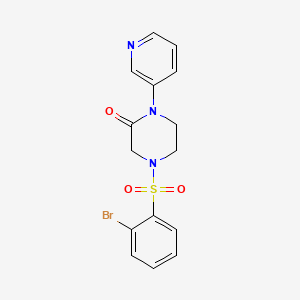

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B3004210.png)

![N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3004215.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide](/img/structure/B3004220.png)